molecular formula C8H9NO4 B2748817 4-Ethoxy-3-nitrophenol CAS No. 1394969-99-3

4-Ethoxy-3-nitrophenol

Cat. No.: B2748817
CAS No.: 1394969-99-3
M. Wt: 183.163
InChI Key: HULHXYZRPSYIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-nitrophenol is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenol, characterized by the presence of an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4-ethoxyphenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxyl group. The reaction can be represented as follows:

C8H10O2+HNO3C8H9NO4+H2O\text{C}_8\text{H}_10\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_9\text{NO}_4 + \text{H}_2\text{O} C8​H1​0O2​+HNO3​→C8​H9​NO4​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite, zinc, or iron in the presence of hydrochloric acid.

    Substitution: The hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

    Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products:

    Reduction: 4-Ethoxy-3-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and inhibition.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Nitrophenol
  • 3-Nitrophenol
  • 4-Ethoxyphenol

Comparison: 4-Ethoxy-3-nitrophenol is unique due to the presence of both an ethoxy and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other nitrophenols and ethoxyphenols. The presence of the ethoxy group can also influence the compound’s biological activity and its interactions with enzymes and other proteins.

Properties

IUPAC Name

4-ethoxy-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULHXYZRPSYIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.